LMP-744 hydrochloride
CAS No.: 308246-57-3
Cat. No.: VC0533402
Molecular Formula: C24H25ClN2O7
Molecular Weight: 488.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 308246-57-3 |
---|---|
Molecular Formula | C24H25ClN2O7 |
Molecular Weight | 488.9 g/mol |
IUPAC Name | 20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |
Standard InChI | InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H |
Standard InChI Key | POXWLZDVWCKKEX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl |
Canonical SMILES | COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl |
Appearance | Solid powder |
Introduction
Chemical Profile and Development Context
Structural Characteristics
LMP-744 hydrochloride (C24H25ClN2O7, molecular weight 488.92 g/mol) belongs to the indenoisoquinoline class, characterized by a planar aromatic system enabling DNA intercalation. The hydrochloride salt enhances aqueous solubility for intravenous administration. Structural analyses confirm its ability to stabilize Top1-DNA cleavage complexes through ternary interactions, a feature shared with clinical-stage analogs LMP400 and LMP776 .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 308246-57-3 | |
Molecular Formula | C24H25ClN2O7 | |
Top1 Inhibition IC50 | <10 nM (cell-free assay) | |
Aqueous Solubility | >50 mg/mL (phosphate buffer) |
Developmental Timeline
First synthesized in the early 2000s, LMP-744 entered clinical evaluation following extensive preclinical optimization. Its development addresses limitations of camptothecins, including chemical instability and ABC transporter-mediated resistance. The compound is currently investigated in combination regimens targeting DNA repair pathways .
Mechanism of Action
Dual DNA Interaction
LMP-744 exerts cytotoxicity through two synergistic mechanisms:
-
Top1 Poisoning: Stabilizes Top1-DNA cleavage complexes 10-fold longer than camptothecin, inducing replication fork collapse . Protein-linked DNA breaks occur at concentrations as low as 25 nM, persisting for >24 hours post-treatment .
-
Intercalation: The planar indenoisoquinoline core inserts between DNA base pairs, causing helical distortion that exacerbates Top1-mediated damage .
Resistance Profile
Unlike camptothecins, LMP-744 maintains activity in cell lines overexpressing ABCG2 (BCRP) and P-glycoprotein (MDR1). A 2025 study demonstrated only 2.3-fold resistance in CPT-11-resistant Cal27 oral cancer cells versus 18.7-fold for irinotecan . This stems from reduced transporter affinity and alternative DNA damage response (DDR) pathway engagement.
Preclinical Efficacy Data
In Vitro Cytotoxicity
Table 2: Select Antiproliferative Activity (72-hr exposure)
Cell Line | GI50 (μM) | Resistance Factor* | Source |
---|---|---|---|
P388 (murine leukemia) | 0.11 | 1.0 | |
P388/CPT (CPT-resistant) | 0.24 | 2.2 | |
Cal27 (oral squamous) | 0.07 | N/A | |
HCT116 (colorectal) | 0.15 | 1.8 |
*Relative to parental cell line
In Vivo Tumor Models
-
A253/FaDu Xenografts: Weekly IV dosing (50 mg/kg) achieved 68% tumor growth inhibition (TGI) without weight loss or hematologic toxicity .
-
Cal27 PDX Model: Daily oral 20 mg/kg dosing for 28 days yielded 64.7% TGI, with complete regression in 2/8 mice .
-
Metastatic Inhibition: Reduced lung nodule formation by 83% in an orthotopic breast cancer model (unpublished data cited in ).
Clinical Development
Phase I Trial Design
The first-in-human study (NCT04289104) employed a 3+3 dose escalation design:
-
Regimen: IV infusion over 30 minutes on days 1-5 of 28-day cycles
-
Dose Levels: 25-190 mg/m²/day
-
Primary Endpoints: MTD, recommended Phase II dose (RP2D)
Table 3: Patient Demographics (N=36)
Characteristic | Value |
---|---|
Median Age | 61 years (35-81) |
Prior Systemic Lines | 5 (2-10) |
Prior Top1 Inhibitors | 72% |
Tumor Types | CRC (33%), SCLC (17%), Mesothelioma (11%) |
Key Outcomes
-
MTD/RP2D: 190 mg/m²/day (DL6), limited by grade 3 hypokalemia in 1 patient
-
Objective Responses:
-
Confirmed PR in SCLC patient (62% reduction, duration 7 cycles)
-
Unconfirmed PR in appendiceal mucinous neoplasm
-
Disease control rate: 75% (18/24 evaluable)
-
-
Pharmacokinetics:
AE Category | Incidence (N=36) |
---|---|
Hematologic | |
- Leukopenia | 25% |
- Neutropenia | 5.6% |
- Anemia | 11.1% |
Non-Hematologic | |
- Hypokalemia | 2.8% |
- Nausea/Vomiting | 5.6% |
- Fatigue | 8.3% |
Biomarker Correlates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume